Methyl 2-[(5-aminopentyl)oxy]acetate HCl
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Overview
Description
Methyl 2-[(5-aminopentyl)oxy]acetate HCl is an organic compound with the molecular formula C8H17NO3 It is a derivative of acetic acid and contains an amino group attached to a pentoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-aminopentyl)oxy]acetate HCl typically involves the esterification of acetic acid with methanol in the presence of a catalyst. One common method is the catalytic esterification using sulfuric acid as a catalyst in a batch reactor. The reaction conditions include a specific ratio of methanol to acetic acid, catalyst concentration, and reaction time .
Industrial Production Methods
Industrial production of this compound can be optimized using microwave-assisted esterification. This method is more effective and efficient compared to conventional methods. Parameters such as microwave power, catalyst concentration, and esterification time are optimized to achieve high conversion rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-aminopentyl)oxy]acetate HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[(5-aminopentyl)oxy]acetate HCl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of solvents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-aminopentyl)oxy]acetate HCl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-aminopentyl)acetate
- Methyl 2-(4-aminobutoxy)acetate
- Methyl 2-(6-aminohexoxy)acetate
Uniqueness
Methyl 2-[(5-aminopentyl)oxy]acetate HCl is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 2-(5-aminopentoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-11-8(10)7-12-6-4-2-3-5-9/h2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXYMZTYVHGDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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